![molecular formula C22H26ClNO4 B13434828 Bezafibrate Isopropyl Ester](/img/structure/B13434828.png)
Bezafibrate Isopropyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bezafibrate Isopropyl Ester is a derivative of bezafibrate, a fibrate drug used primarily as a lipid-lowering agent to treat hyperlipidaemia. Bezafibrate helps to lower low-density lipoprotein cholesterol and triglycerides in the blood while increasing high-density lipoprotein levels . This compound retains these properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bezafibrate Isopropyl Ester can be synthesized through a series of chemical reactions involving bezafibrate. The synthesis typically involves esterification reactions where bezafibrate reacts with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors with precise control over temperature, pressure, and catalyst concentration to maximize yield and purity. The product is then purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Bezafibrate Isopropyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to bezafibrate and isopropyl alcohol under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
Hydrolysis: Bezafibrate and isopropyl alcohol.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced forms of the ester, potentially leading to alcohol derivatives.
Scientific Research Applications
Bezafibrate Isopropyl Ester has a wide range of applications in scientific research:
Mechanism of Action
Bezafibrate Isopropyl Ester exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation leads to increased catabolism of very low-density lipoproteins by lipoprotein lipase and hepatic lipase, resulting in lower plasma triglyceride levels . Additionally, it increases high-density lipoprotein levels by enhancing the expression of apolipoproteins involved in lipid transport .
Comparison with Similar Compounds
Similar Compounds
Clofibrate: Another fibrate drug used to lower lipid levels.
Fenofibrate: Similar in function but with different pharmacokinetic properties.
Gemfibrozil: Another lipid-lowering agent with a similar mechanism of action.
Uniqueness
Bezafibrate Isopropyl Ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and metabolic stability. This makes it a valuable compound for studying the effects of esterification on drug activity and metabolism .
Biological Activity
Bezafibrate Isopropyl Ester is a derivative of bezafibrate, a well-established antilipemic agent primarily used in the treatment of dyslipidemia. This compound exhibits significant biological activity through its action as an agonist of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. The following sections detail its mechanisms of action, pharmacological effects, and relevant research findings.
This compound activates PPARα, which plays a crucial role in lipid metabolism. This activation leads to:
- Increased Fatty Acid Oxidation : Enhanced catabolism of very low-density lipoproteins (VLDL) through lipoprotein lipase and hepatic lipase, resulting in lower plasma triglyceride levels.
- Improved Insulin Sensitivity : The compound has been shown to exert anti-inflammatory effects and improve insulin sensitivity, making it beneficial for patients with metabolic syndrome.
- Enhanced Lipid Profile : It decreases low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels, promoting cardiovascular health.
Lipid-Lowering Effects
Clinical studies have demonstrated that bezafibrate significantly reduces plasma triglycerides and total cholesterol levels. The compound's efficacy is attributed to its ability to modulate lipid metabolism through PPAR activation. For instance, a study indicated that bezafibrate treatment resulted in significant reductions in plasma fibrinogen levels and inhibited platelet aggregation, both critical factors in thrombus formation.
Anti-Inflammatory Properties
Research has highlighted the anti-inflammatory effects of bezafibrate. In models of metabolic syndrome, bezafibrate administration reduced markers of inflammation and improved metabolic parameters. Additionally, it has been noted for its potential to induce autophagy and enhance mitochondrial function, further contributing to its therapeutic profile .
Case Study: Bezafibrate in Primary Biliary Cirrhosis
In a phase 3 clinical trial (BEZURSO), bezafibrate was studied in combination with ursodeoxycholic acid for patients with primary biliary cirrhosis. The dual activation of PPARα/δ was considered significant for improving biochemical measures such as liver stiffness and overall liver function .
Effects on Bone Metabolism
Recent studies have shown that bezafibrate can enhance osteoblastic proliferation and differentiation. In vitro experiments demonstrated that bezafibrate increased the viability and mineralization of osteoblastic cells (MC3T3-E1), indicating potential applications in bone health . The compound was found to upregulate markers such as alkaline phosphatase (ALP) and osteocalcin, suggesting its role in bone formation.
Comparative Analysis with Similar Compounds
Compound Name | Chemical Formula | Key Properties |
---|---|---|
Bezafibrate | C19H20ClNO4 | Lipid-lowering agent; enhances fatty acid oxidation |
Fenofibrate | C20H21ClO4 | More potent lipid-lowering effects than bezafibrate |
Clofibric Acid | C12H15ClO2 | Predecessor of clofibric esters; less effective |
Ciprofibrate | C16H18ClO4 | Similar lipid-modulating effects; different kinetics |
Properties
Molecular Formula |
C22H26ClNO4 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
propan-2-yl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C22H26ClNO4/c1-15(2)27-21(26)22(3,4)28-19-11-5-16(6-12-19)13-14-24-20(25)17-7-9-18(23)10-8-17/h5-12,15H,13-14H2,1-4H3,(H,24,25) |
InChI Key |
FOWHTZRSWSUQHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.